molecular formula C5H6N2O3 B106998 N,N'-Dimethylparabanic acid CAS No. 5176-82-9

N,N'-Dimethylparabanic acid

Cat. No.: B106998
CAS No.: 5176-82-9
M. Wt: 142.11 g/mol
InChI Key: UJYBVDOLXHCNOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dimethylparabanic acid can be synthesized through several methods. One common method involves the reaction of urea with dimethyl carbonate under controlled conditions. The reaction typically proceeds as follows:

  • Reaction of Urea with Dimethyl Carbonate: : Urea reacts with dimethyl carbonate in the presence of a catalyst, such as sodium methoxide, to form N,N’-Dimethylparabanic acid. The reaction is carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

  • Cyclization Reaction: : Another method involves the cyclization of N,N’-dimethylurea with phosgene. This reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures (0-5°C) to form N,N’-Dimethylparabanic acid.

Industrial Production Methods

In industrial settings, the production of N,N’-Dimethylparabanic acid often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethylparabanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : N,N’-Dimethylparabanic acid can be oxidized to form N,N’-dimethylurea and carbon dioxide. This reaction is typically carried out using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide.

  • Reduction: : The compound can be reduced to form N,N’-dimethylimidazolidine. This reaction is usually carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : N,N’-Dimethylparabanic acid can undergo substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or neutral pH, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low temperatures.

    Substitution: Amines, alcohols; reaction conditionsorganic solvents, room temperature to moderate heating.

Major Products Formed

    Oxidation: N,N’-dimethylurea, carbon dioxide.

    Reduction: N,N’-dimethylimidazolidine.

    Substitution: Substituted derivatives of N,N’-Dimethylparabanic acid.

Scientific Research Applications

N,N’-Dimethylparabanic acid has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: : In organic synthesis, N,N’-Dimethylparabanic acid is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of imidazolidine derivatives, which are important intermediates in pharmaceutical and agrochemical industries.

  • Biology: : The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving urea derivatives. It is also employed in the study of metabolic pathways related to nitrogen-containing compounds.

  • Medicine: : N,N’-Dimethylparabanic acid and its derivatives have potential applications in drug development. They are explored for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for therapeutic agents.

  • Industry: : In industrial applications, N,N’-Dimethylparabanic acid is used as a stabilizer for polymers and as an additive in lubricants. Its unique chemical properties make it suitable for enhancing the performance of various industrial products.

Mechanism of Action

The mechanism of action of N,N’-Dimethylparabanic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as urease and carbonic anhydrase. These enzymes play crucial roles in metabolic processes, and their inhibition can lead to various physiological effects.

  • Urease Inhibition: : N,N’-Dimethylparabanic acid inhibits urease by binding to its active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can affect nitrogen metabolism in organisms.

  • Carbonic Anhydrase Inhibition: : The compound also inhibits carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. This inhibition can impact processes such as respiration and acid-base balance.

Comparison with Similar Compounds

N,N’-Dimethylparabanic acid can be compared with other similar compounds, such as parabanic acid and its derivatives.

  • Parabanic Acid: : Parabanic acid is the parent compound of N,N’-Dimethylparabanic acid. It lacks the methyl groups on the nitrogen atoms, which makes it less hydrophobic and less reactive in certain chemical reactions.

  • N,N’-Dimethylurea: : This compound is structurally similar to N,N’-Dimethylparabanic acid but lacks the cyclic imidazolidine structure. It is more soluble in water and has different reactivity patterns.

  • N,N’-Dimethylimidazolidine: : This compound is a reduced form of N,N’-Dimethylparabanic acid. It has a similar cyclic structure but differs in its oxidation state and chemical properties.

Conclusion

N,N’-Dimethylparabanic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1,3-dimethylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYBVDOLXHCNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966068
Record name 1,3-Dimethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-82-9
Record name N,N'-Dimethylparabanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2,4,5-trioxoimidazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYLPARABANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HX0078PZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is N,N'-Dimethylparabanic acid formed during the nitrosation of caffeidine acid?

A1: The abstract states that this compound (DMPA) is a major product when caffeidine acid undergoes nitrosation under acidic conditions []. While the exact mechanism isn't detailed in the abstract, it suggests that the trisubstituted ureide moiety in caffeidine acid plays a role in the formation of DMPA during this reaction.

Q2: Are there alternative pathways for the nitrosation of caffeidine acid that lead to different products?

A2: Yes, the abstract mentions that using NOBF4/pyridine in an aprotic environment during the nitrosation of caffeidine acid yields an anhydride product instead of DMPA []. This highlights the influence of reaction conditions on the product outcome.

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